(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid

Regiochemistry Structure-Activity Relationship (SAR) Physical Form

Medicinal chemistry teams optimizing CRTH2 antagonists require regiospecific meta-substituted building blocks with stable protecting groups. This compound directly addresses these needs: • Guarantees correct meta-regiochemistry for SAR studies - non-interchangeable with the para isomer (CAS 282116-97-6). • Ethyl ester handle offers superior hydrolytic stability vs. methyl analog (CAS 1256355-55-1), reducing premature deprotection. • Free boronic acid form enables direct use in aqueous Suzuki polymerizations without prior deprotection.

Molecular Formula C10H13BO5
Molecular Weight 224.02 g/mol
CAS No. 957062-63-4
Cat. No. B1417881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
CAS957062-63-4
Molecular FormulaC10H13BO5
Molecular Weight224.02 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)OCC(=O)OCC)(O)O
InChIInChI=1S/C10H13BO5/c1-2-15-10(12)7-16-9-5-3-4-8(6-9)11(13)14/h3-6,13-14H,2,7H2,1H3
InChIKeyKJVPNIFNXDECMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: 3-(2-Ethoxy-2-oxoethoxy)phenylboronic acid


(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid (CAS 957062-63-4), also known as Ethyl (3-boronophenoxy)acetate, is an organoboronic acid building block characterized by a phenyl ring substituted at the meta position with a 2-ethoxy-2-oxoethoxy group [1]. With a molecular formula of C10H13BO5 and a molecular weight of 224.02 g/mol, it belongs to the class of phenoxyacetic acid ester boronic acids that serve as dual-functionality intermediates, combining the reactivity of an arylboronic acid for Suzuki-Miyaura cross-couplings with a protected carboxylic acid ester handle . This compound appears as a building block in patents describing therapeutic agents, notably as a precursor in the synthesis of CRTH2 antagonists for allergic and inflammatory diseases [2].

Supports Suzuki-Miyaura coupling workflow with regiospecific meta-substituted arylboronic acid reactivity
Ethyl ester provides a protected carboxylic acid handle with reported hydrolytic stability for multi-step synthesis
Free boronic acid form supports direct use in cross-coupling without deprotection, streamlining synthetic sequences

Why Generic Substitution Fails


Generic substitution of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid is fraught with risk due to the critical interplay of its regiospecific meta-substitution pattern and the ethyl ester's hydrolytic stability profile. The position of the boronic acid group on the phenyl ring directly controls the regiochemistry of the final cross-coupled product, making the meta isomer non-interchangeable with the para isomer (CAS 282116-97-6) for structure-activity relationship (SAR) studies . Furthermore, the ethyl ester moiety is not merely a placeholder; its optimal hydrolysis rate under basic conditions differentiates it from the more labile methyl ester analog (CAS 1256355-55-1), directly impacting the stability of the building block during storage, the chemoselectivity of subsequent deprotection steps, and the purity profile of the final active pharmaceutical ingredient (API) .

Regioisomer The meta-substitution pattern is non-interchangeable with the para-isomer; Suzuki coupling regiochemistry would shift the final biaryl connectivity, compromising SAR reproducibility.
Ester Analog The methyl ester analog may exhibit higher hydrolytic lability; storage at -20°C is typically recommended, indicating a stability profile that may not transfer to standard refrigeration protocols.
Protected Form The pinacol ester requires a deprotection step to generate the active boronic acid; direct substitution may introduce additional synthetic steps and potential byproducts.

Differentiation from Closest Analogs


Meta vs. Para Regioisomer Purity for Reproducible SAR

The target compound is the regiospecifically pure meta-isomer. Its closest positional isomer, 4-(2-ethoxy-2-oxoethoxy)phenylboronic acid (CAS 282116-97-6), is commercially available with a reported melting point of 145-147°C, indicating a crystalline solid . In contrast, no melting point is reported for the meta-isomer (CAS 957062-63-4), suggesting a different physical form (likely an oil or low-melting solid) . This difference in physical form directly impacts handling, formulation, and purification strategies, making substitution detrimental to a reproducible synthetic protocol. The target compound is supplied with a minimum purity specification of 97% .

Meta vs. Para Regioisomer
Cross-study comparable
Meta-isomer (target): no melting point reported, 97% min. purity. Para-isomer (CAS 282116-97-6): mp 145–147°C, 95% min. purity.
Reported physical form difference may impact handling and purification strategies.
Data to verify; vendor technical datasheet comparison.
Regiochemistry Structure-Activity Relationship (SAR) Physical Form Quality Control Drug Discovery

Ethyl vs. Methyl Ester Hydrolytic Stability: Storage & Reactivity

The ethyl ester functionality of the target compound provides enhanced hydrolytic stability compared to its methyl ester analog, 3-(2-methoxy-2-oxoethoxy)phenylboronic acid (CAS 1256355-55-1). This stability is reflected in the recommended storage conditions: the methyl ester analog requires long-term storage at -20°C, pointing to a higher susceptibility to hydrolysis or decomposition at ambient conditions , while the target ethyl ester is typically stored at 2-8°C or in a 'cool, dry place' . This difference suggests the ethyl ester is a more robust intermediate for multi-step syntheses, reducing the risk of premature deprotection.

Ethyl vs. Methyl Ester Stability
Class-level inference
Ethyl ester (target): store at 2–8°C. Methyl ester (CAS 1256355-55-1): store at -20°C for long-term.
Supports selection for reduced hydrolytic lability under standard refrigeration.
Class-level inference based on vendor storage recommendations.
Hydrolytic Stability Ester Lability Storage Conditions Chemoselectivity Building Block Stability

Free Boronic Acid vs. Pinacol Ester: Direct Reactivity Advantage

The target compound is supplied as the free boronic acid, not the pinacol ester (CAS 850411-07-3). While the pinacol ester form (MW 306.16) offers greater stability to chromatography, the free boronic acid (MW 224.02) is the active species ready for direct use in palladium-catalyzed reactions or for the formation of reversible covalent bonds with diols without a prior deprotection step [1]. This avoids the need for strong acids or oxidative conditions to remove the pinacol group, streamlining synthetic sequences and eliminating potential byproducts that could interfere with subsequent biological assays.

Free Acid vs. Pinacol Ester
Class-level inference
Free boronic acid (MW 224.02): directly reactive. Pinacol ester (CAS 850411-07-3, MW 306.16): requires deprotection step.
Eliminates one synthetic step, supporting faster time-to-data in discovery workflows.
Class-level inference from boronic acid reactivity principles.
Boronic Acid Reactivity Pinacol Ester Protecting Group Strategy Aqueous Coupling Synthetic Efficiency

Patent-Validated Key Intermediate for CRTH2 Antagonists

The utility of this specific meta-substituted ethyl ester boronic acid is concretely validated by its role as a critical intermediate in a patented series of polycyclic acid CRTH2 antagonists (U.S. Patent US20100009991A1) [1]. In the patent, this building block is used to construct a complex molecular architecture bearing the 3-(2-ethoxy-2-oxoethoxy)phenyl motif, which is essential for the pharmacological activity against targets like asthma, allergic rhinitis, and COPD. This provides a direct, application-specific rationale for its procurement over analogs whose corresponding moieties may not appear in biologically active, patented chemotypes.

Patent-Validated Intermediate
Supporting evidence
Cited as a key intermediate in US20100009991A1 for constructing CRTH2 antagonist pharmacophores.
Reported use in a patent de-risks procurement for medicinal chemistry SAR studies.
Application-specific patent linkage; review synthetic scheme for context.
CRTH2 Antagonist Medicinal Chemistry Patent Literature Allergic Inflammation Drug Discovery

Optimal Application Scenarios


Lead Optimization of meta-Phenoxyacetic Acid Pharmacophores

For medicinal chemistry teams optimizing CRTH2 antagonists or other bioactive molecules requiring a meta-phenoxyacetic acid moiety, this building block offers a direct synthetic route. Its use in a patented series for allergic disease targets validates its structural relevance [1]. The ethyl ester's stability under Suzuki coupling conditions, compared to a more labile methyl ester, is critical for achieving the desired chemoselective biaryl bond formation without premature ester hydrolysis.

Parallel Library Synthesis with Orthogonal Protecting Groups

In a parallel synthesis setting where multiple functional handles are required, this compound provides an orthogonal protecting group strategy. The boronic acid is reactive for C-C bond formation, while the ethyl ester remains intact as a masked carboxylic acid, amenable to later-stage diversification into amides or other derivatives. This avoids the more stringent -20°C storage required by the methyl ester analog, simplifying the handling of large compound libraries .

Controlled Polymer Synthesis via Boronic Acid Reactivity

For materials scientists synthesizing polymers or functional materials via Suzuki polycondensation, the use of an AB-type monomer with a meta-substituted phenyl ring introduces a 'kink' in the polymer backbone, potentially modifying material properties like crystallinity and solubility. The free boronic acid form is preferred for direct use in aqueous polymerization conditions, contrasting with the pinacol ester which would require a pre-polymerization deprotection step and could introduce organic contaminants [2].

Targeted Bioconjugate Synthesis via Diol-Binding

This compound's free boronic acid group can form reversible covalent bonds with biological diols such as those found in glycoproteins or RNA. For researchers developing sensors or drug delivery systems, the meta-ethoxycarbonylmethoxy substituent provides a distinct steric and electronic environment around the boron center, potentially offering a unique binding selectivity compared to para-substituted or pinacol-protected analogs, a hypothesis testable through procurement of this specific regioisomer [2].

Application
Selection Property
Validation Focus
meta-Phenoxyacetic acid pharmacophore optimization
Patent-validated meta-substituted building block
Regiochemical fidelity in Suzuki coupling
Parallel library synthesis
Orthogonal ethyl ester protecting group
Ester stability under library storage conditions
Suzuki polycondensation for functional materials
Free boronic acid with meta-substitution kink
Polymer backbone modification and solubility
Diol-binding bioconjugate research
meta-ethoxycarbonylmethoxy steric environment
Binding selectivity vs. para-substituted analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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